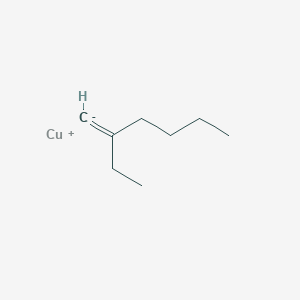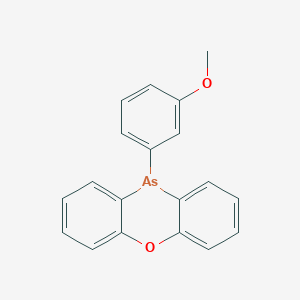
10-(3-Methoxyphenyl)-10H-phenoxarsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-Methoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 3-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Methoxyphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenoxarsine is reacted with 3-methoxyphenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 10-(3-Methoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution with halides may produce halogenated phenoxarsinines.
科学的研究の応用
10-(3-Methoxyphenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in certain industrial processes
作用機序
The mechanism by which 10-(3-Methoxyphenyl)-10H-phenoxarsinine exerts its effects involves interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .
類似化合物との比較
Uniqueness: 10-(3-Methoxyphenyl)-10H-phenoxarsinine is unique due to its arsenic core, which imparts distinct chemical reactivity and potential biological activity not found in purely organic compounds. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
55369-42-1 |
|---|---|
分子式 |
C19H15AsO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
10-(3-methoxyphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO2/c1-21-15-8-6-7-14(13-15)20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3 |
InChIキー |
VJEXJPRNCZXSBC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


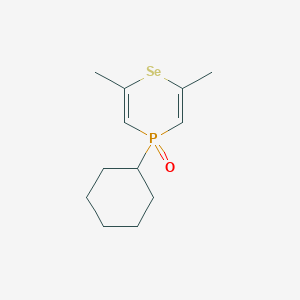
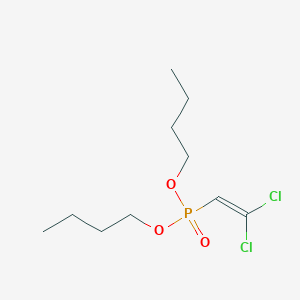
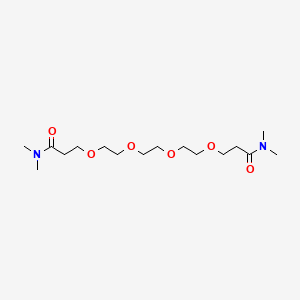
silane](/img/structure/B14634006.png)
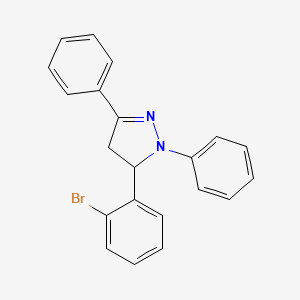

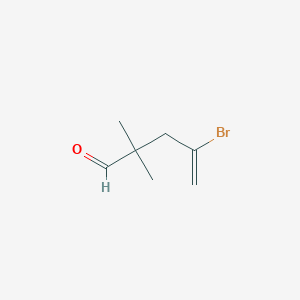
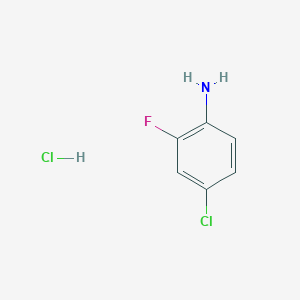
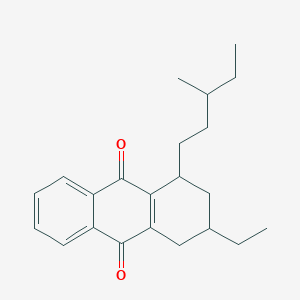
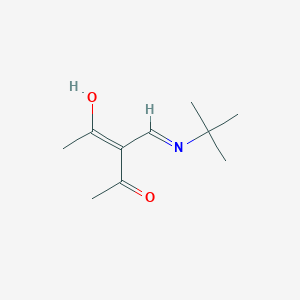


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
